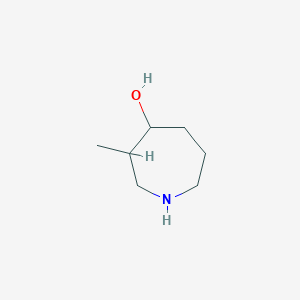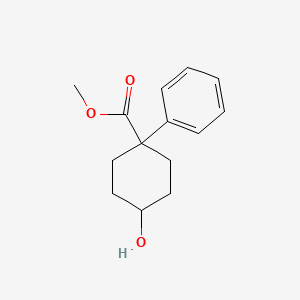
3-Methylazepan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylazepan-4-ol is a chemical compound with the molecular formula C7H15NO. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The compound is known for its unique structure, which includes a hydroxyl group (-OH) attached to the fourth carbon and a methyl group (-CH3) attached to the third carbon of the azepane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylazepan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,6-hexanediamine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield this compound. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and automated systems helps in maintaining consistent quality and efficiency. The compound is typically purified through distillation or crystallization techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylazepan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methylazepan-4-one.
Reduction: Formation of 3-methylazepan-4-amine.
Substitution: Formation of various substituted azepane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methylazepan-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methylazepan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological processes and lead to specific physiological effects. The exact pathways and targets depend on the context of its application and the specific derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azepane: The parent compound without the methyl and hydroxyl groups.
3-Methylazepane: Lacks the hydroxyl group.
4-Hydroxyazepane: Lacks the methyl group.
Uniqueness
3-Methylazepan-4-ol is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
3-methylazepan-4-ol |
InChI |
InChI=1S/C7H15NO/c1-6-5-8-4-2-3-7(6)9/h6-9H,2-5H2,1H3 |
InChI-Schlüssel |
NARICJFPDYCNRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13013067.png)




![2-tert-butyl 3-methyl(3S,7S,8aR)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2,3(1H)-dicarboxylate](/img/structure/B13013107.png)

![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)






